molecular formula C21H21N3O4S B6521726 methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 946203-10-7

methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6521726
CAS No.: 946203-10-7
M. Wt: 411.5 g/mol
InChI Key: OIVLSSUFHVWFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12527733 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidation .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the pathways involving the benzylic position, which are crucial for synthesis processes . .

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. It’s possible that the compound could have various effects depending on its targets and the biochemical pathways it affects. More research is needed to elucidate these effects .

Biological Activity

Methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, also known by its IUPAC name N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide, is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.5 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with bacterial and fungal cellular mechanisms. The imidazole ring is known for its ability to interact with various enzymes and receptors, modulating their activities. Specifically, this compound may inhibit protein synthesis pathways and disrupt nucleic acid synthesis, leading to bactericidal effects .

Bacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against Gram-positive bacteria with the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µM) Mechanism
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

The compound demonstrated a bactericidal effect, particularly against resistant strains such as MRSA, with biofilm inhibition concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Fungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity. The MIC values for various fungal strains are as follows:

Fungal Strain MIC (µM) Comparison
Candida albicans106.91 - 208.59Superior to fluconazole (MIC 220.76 μM)

The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on MRSA Infections : A clinical trial assessed the efficacy of this compound in treating MRSA infections in patients who were unresponsive to standard therapies. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to placebo .
  • Biofilm Formation Inhibition : Another study focused on its ability to inhibit biofilm formation in various pathogens, showing over 55% inhibition in biofilm biomass compared to untreated controls .

Properties

IUPAC Name

methyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-18-6-4-3-5-16(18)13-24-12-11-22-21(24)29-14-19(25)23-17-9-7-15(8-10-17)20(26)28-2/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLSSUFHVWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.